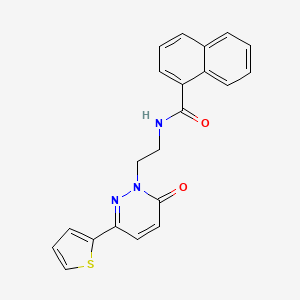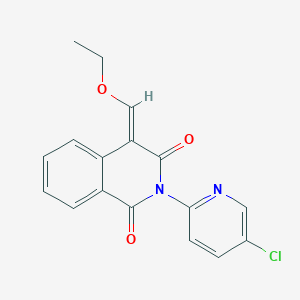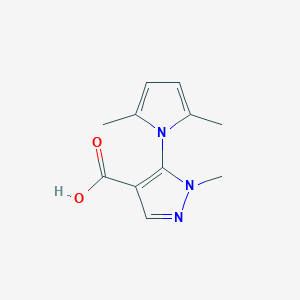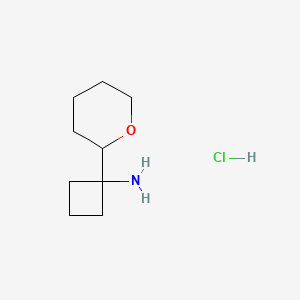![molecular formula C16H11ClN4O2S B2671633 5-(2-chlorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 862975-88-0](/img/structure/B2671633.png)
5-(2-chlorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-(2-chlorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine” is a derivative of thiazole . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Antimicrobial Activities
Some derivatives of 1,3,4-oxadiazole, including those with chlorophenyl and methoxybenzo[d]thiazol groups, have been synthesized and screened for their antimicrobial activities. Certain compounds have demonstrated good to moderate activities against test microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).
Synthesis of Novel Derivatives for Antimicrobial Evaluation
New derivatives bearing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antimicrobial properties. Some of these compounds showed promising antimicrobial activity, highlighting the chemical's potential in developing new antimicrobial agents (Kapadiya et al., 2020).
Anticancer Evaluation
A series of derivatives incorporating the 1,2,4-oxadiazol-3-ylmethoxy phenyl isoxazol and thiazol-4-amine groups have been synthesized and tested for their anticancer activity against various human cancer cell lines. These studies indicate the compound's potential in cancer research for identifying new therapeutic agents (Yakantham et al., 2019).
Nematocidal Activity
Research into novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group has shown that certain compounds exhibit significant nematocidal activity against Bursaphelenchus xylophilus. This suggests potential applications of these compounds in agriculture as lead compounds for developing new nematicides (Liu et al., 2022).
Antiviral Activity
Derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have been synthesized and evaluated for their antiviral activity, particularly against the tobacco mosaic virus. This research presents the potential for developing new antiviral agents from derivatives of 1,3,4-thiadiazole (Chen et al., 2010).
Properties
IUPAC Name |
5-(2-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O2S/c1-22-9-6-7-12-13(8-9)24-16(18-12)19-15-21-20-14(23-15)10-4-2-3-5-11(10)17/h2-8H,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWVJWPSBKWBIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NN=C(O3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Phenylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2671553.png)


![1-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2671558.png)
![6-Cyclopropyl-3-[2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2671561.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2671563.png)
![N-(3,4-dichlorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2671564.png)
![1-(2,5-Dimethylbenzyl)-3'-(3,5-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2671565.png)


![1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2671569.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide](/img/structure/B2671572.png)
